

# ammonium bromide synthesis via neutralization of hydrobromic acid

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Compound of Interest		
Compound Name:	Ammonium bromide	
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An In-depth Technical Guide to the Synthesis of **Ammonium Bromide** via Neutralization of Hydrobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **ammonium bromide** (NH<sub>4</sub>Br) through the neutralization reaction of hydrobromic acid (HBr) and ammonia (NH<sub>3</sub>). This document details the chemical principles, a step-by-step experimental protocol, purification methods, and critical safety considerations.

## Introduction

**Ammonium bromide** is the ammonium salt of hydrobromic acid, forming colorless, saline-tasting prisms.[1] It is a compound with significant applications in pharmaceuticals, photography, corrosion inhibition, and as a fire retardant.[2][3] On exposure to air, it can gradually develop a yellow hue due to the oxidation of bromide ions (Br<sup>-</sup>) to bromine (Br<sub>2</sub>).[1][3] The synthesis via neutralization is a fundamental acid-base reaction that is both efficient and high-yielding. This method involves the reaction of a weak base, ammonia, with a strong acid, hydrobromic acid, to produce the salt, **ammonium bromide**.[4][5]

The net ionic equation for this reaction is:  $NH_3(aq) + H^+(aq) + Br^-(aq) \rightarrow NH_4^+(aq) + Br^-(aq)$ 

Which simplifies to:  $NH_3(aq) + H^+(aq) \rightarrow NH_4^+(aq)$ 



## **Chemical and Physical Properties**

**Ammonium bromide** is a strong electrolyte in aqueous solutions and is highly soluble in water. [3] Key quantitative data for this compound are summarized in the table below.

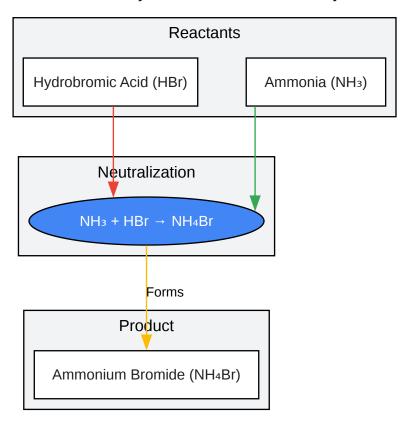
Property	Value	Reference(s)
Chemical Formula	NH₄Br	[3]
Molar Mass	97.94 g/mol	[1][6]
Appearance	White, odorless, hygroscopic crystalline powder	[1]
Density	2.429 g/cm <sup>3</sup>	[1]
Melting Point	235 °C (455 °F; 508 K) (sublimes)	[1]
Boiling Point	452 °C (846 °F; 725 K) (decomposes)	[1]
Solubility in Water	60.6 g/100 mL (0 °C)78.3 g/100 mL (25 °C)145 g/100 mL (100 °C)	[1][3]
pH of 5% Solution	4.5 - 6.0	-
pKa (of NH <sub>4</sub> +)	~9 in water	[1]

# **Reaction Pathway and Experimental Workflow**

The synthesis of **ammonium bromide** from ammonia and hydrobromic acid is a direct acid-base neutralization. The logical flow of this process, from initial reaction to final product analysis, is outlined below.



#### Reaction Pathway for Ammonium Bromide Synthesis



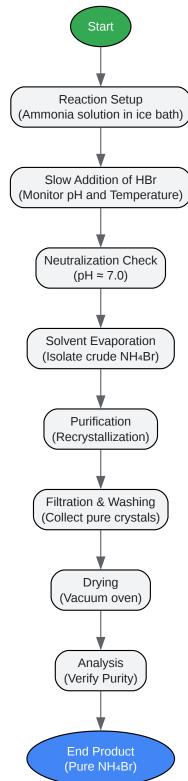
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Caption: Chemical reaction pathway for the synthesis of **ammonium bromide**.

The general laboratory procedure follows a systematic workflow to ensure safety, purity, and a high yield of the final product.



#### Experimental Workflow for Ammonium Bromide Synthesis



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Caption: General experimental workflow for laboratory synthesis.



# **Experimental Protocol**

This protocol describes the synthesis of **ammonium bromide** on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

#### 4.1 Materials and Reagents

Reagent/Material	Specification	Moles (approx.)	Quantity
Aqueous Ammonia (NH3)	28-30% solution (approx. 14.8 M)	0.74 mol	50 mL
Hydrobromic Acid (HBr)	48% aqueous solution (approx. 8.89 M)	0.74 mol	~83 mL
Deionized Water	High purity	-	As needed
Ethanol (or Acetone)	Reagent grade, for recrystallization	-	As needed
pH Indicator Paper or pH Meter	-	-	1 unit
Glassware	Beakers, Erlenmeyer flask, graduated cylinders	-	Various
Magnetic Stirrer and Stir Bar	-	-	1 unit
Ice Bath	-	-	1 unit
Rotary Evaporator	-	-	1 unit
Buchner Funnel and Filter Flask	-	-	1 unit

#### 4.2 Procedure

Preparation: Place 50 mL of the 28-30% aqueous ammonia solution into a 250 mL
 Erlenmeyer flask equipped with a magnetic stir bar. Dilute the ammonia with 50 mL of



deionized water to help dissipate heat. Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring.

- Neutralization: Slowly add the 48% hydrobromic acid dropwise to the stirring ammonia solution using a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture below 40°C.
- pH Monitoring: Monitor the pH of the solution periodically. As the hydrobromic acid is added,
   the pH will decrease. The target endpoint is a pH of approximately 7.[7]
- Isolation of Crude Product: Once neutralization is complete, remove the flask from the ice bath. Transfer the resulting ammonium bromide solution to a round-bottom flask and concentrate it using a rotary evaporator under reduced pressure to remove the water. This will yield the crude solid ammonium bromide.
- · Purification by Recrystallization:
  - Transfer the crude ammonium bromide to a clean Erlenmeyer flask.
  - Add a minimal amount of hot ethanol (or another suitable solvent in which ammonium bromide is less soluble than in water) to the crude product until it just dissolves.[8][9]
  - Allow the solution to cool slowly to room temperature. Crystals of pure ammonium bromide will begin to form.[10]
  - To maximize the yield, the flask can be placed in an ice bath for 30 minutes once it has reached room temperature.
- Filtration and Drying:
  - Collect the purified crystals by vacuum filtration using a Buchner funnel.
  - Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
  - Dry the crystals in a vacuum oven at 60-70°C to a constant weight.



### **Yield Calculation**

The theoretical yield is calculated based on the stoichiometry of the reaction, assuming one of the reactants is the limiting reagent. In this protocol, the reactants are added in approximately equimolar amounts.

- · Determine Moles of Limiting Reactant:
  - Moles of NH₃ = Volume (L) × Molarity (mol/L) = 0.050 L × 14.8 mol/L = 0.74 mol
  - Moles of HBr = Volume (L) × Molarity (mol/L) = 0.083 L × 8.89 mol/L ≈ 0.74 mol
- Calculate Theoretical Yield: Since the stoichiometry is 1:1, the theoretical moles of NH₄Br produced is 0.74 mol.
  - Theoretical Yield (g) = Moles × Molar Mass of NH<sub>4</sub>Br = 0.74 mol × 97.94 g/mol ≈ 72.5 g
- Calculate Percent Yield:
  - Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100

#### Sample Data Table

Parameter	Value
Theoretical Yield (g)	72.5
Actual Yield (g)	Measure experimentally
Percent Yield (%)	Calculate
Melting Point (°C)	Measure experimentally
Appearance	Observe

## **Safety Precautions**

Both ammonia and hydrobromic acid are corrosive and hazardous materials. Strict adherence to safety protocols is mandatory.



- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a fire-retardant lab coat.[11][12]
- Ventilation: This procedure must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][13]
- Handling Reagents:
  - Ammonia: A severe respiratory tract irritant. Avoid breathing vapors. It reacts violently with acids and strong oxidizers.[11][14]
  - Hydrobromic Acid: A strong, corrosive acid that can cause severe skin and eye burns.
     Handle with extreme care.
- Exothermic Reaction: The neutralization reaction generates significant heat. Proper cooling and slow addition of the acid are crucial to prevent boiling and splashing.
- Spill Response: Have appropriate spill kits (neutralizers for both acid and base) readily
  available. In case of skin contact, flush the affected area with copious amounts of water for at
  least 15 minutes.[12][15]
- Storage: Store ammonia and hydrobromic acid separately in designated corrosive cabinets. [13]

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